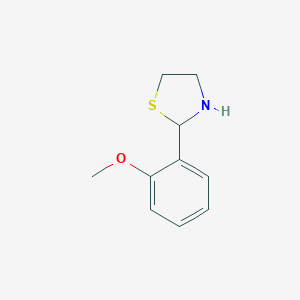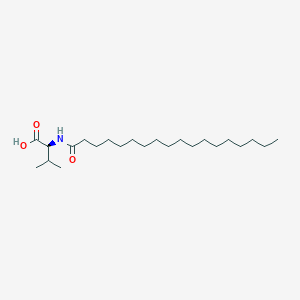
N-octadecanoyl-valine
Vue d'ensemble
Description
N-octadecanoyl-valine, also known as N-stearoyl valine, is a type of fatty acyl. Its systematic name is N-octadecanoyl-valine . It has a molecular formula of C23H45NO3 and an exact mass of 383.339944 .
Molecular Structure Analysis
The molecular structure of N-octadecanoyl-valine consists of 23 carbon atoms, 45 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure can be represented by the InChiKey: SIPMISGYHBUSIB-QFIPXVFZSA-N .Physical And Chemical Properties Analysis
N-octadecanoyl-valine has several physical and chemical properties. It has heavy atoms, no rings or aromatic rings, and 19 rotatable bonds . Its topological polar surface area is 66.40, and it has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its logP value is 6.76, and its molar refractivity is 114.46 .Applications De Recherche Scientifique
Biomarker Potential and Health Monitoring
- Biomarker for Depression: Branched-chain amino acids like valine have been identified as potential biomarkers for major depression, suggesting a crucial role in the development of depression through their activation of specific pathways (Baranyi et al., 2016).
- Disease Monitoring: Valine and its derivatives may be significant in monitoring health conditions, as evidenced by the use of haemoglobin adducts such as N-(2-cyanoethyl)valine in monitoring industrial exposure to harmful substances (Thier et al., 1999).
Diagnostic and Therapeutic Applications
- Salivary Biomarkers for Cancer Diagnosis: Valine has been noted for its excellent diagnostic test accuracy for advanced stages of breast cancer, suggesting that its derivatives could potentially be used in diagnostic tools for cancer (Porto-Mascarenhas et al., 2017).
- Metabolic Disorders and Diabetes: Studies have associated patterns of amino acids, including valine, with insulin resistance and the conversion to type 2 diabetes, indicating a potential role in therapeutic interventions for metabolic disorders (Palmer et al., 2015).
Nutritional and Metabolic Insights
- Nutritional Requirements in Animals: Research on valine has contributed to understanding the nutritional requirements in animals, such as the ideal ratios of valine to other amino acids in piglet diets, which could be relevant for enhancing the nutritional value of animal feed (Meng-xi, 2014).
- Understanding Metabolism in Diseases: The study of valine and its derivatives helps in unraveling the metabolic alterations in diseases like systemic lupus erythematosus, providing a foundation for targeted therapeutic strategies (Yan et al., 2020).
Neurology and Psychiatric Disorders
- Neuroprotective Properties: The mood stabilizers lithium and valproic acid are known for their neuroprotective properties, which extend beyond bipolar disorder to a range of CNS diseases, hinting at the potential of valine-related compounds in neuroprotection (Chiu et al., 2013).
Safety and Hazards
The safety data sheet for N-octadecanoyl-valine suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of a spill or leak, it’s advised to prevent further spillage or leakage if it is safe to do so .
Propriétés
IUPAC Name |
(2S)-3-methyl-2-(octadecanoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMISGYHBUSIB-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564256 | |
| Record name | N-Octadecanoyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-octadecanoyl-valine | |
CAS RN |
14379-32-9 | |
| Record name | N-Octadecanoyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



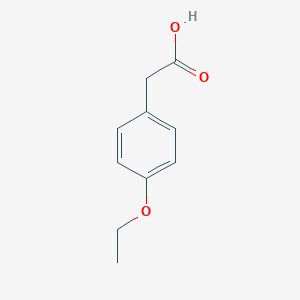
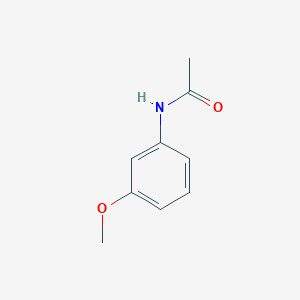




![4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine](/img/structure/B186988.png)

![N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B186991.png)
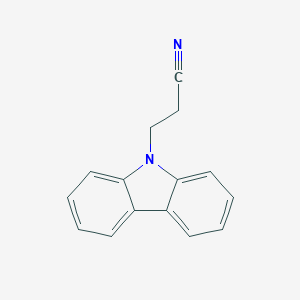
![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)
![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)
